Ru-Idaa
CAS No.: 117676-57-0
Cat. No.: VC20857542
Molecular Formula: C8H16Cl3N2O9Ru
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117676-57-0 |
---|---|
Molecular Formula | C8H16Cl3N2O9Ru |
Molecular Weight | 491.6 g/mol |
IUPAC Name | 2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate |
Standard InChI | InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3 |
Standard InChI Key | PLIDZBKUOMINIO-UHFFFAOYSA-K |
SMILES | [H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Canonical SMILES | [H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Introduction
Structural Characteristics and Properties
Chemical Structure
Ru-Idaa complexes typically feature a ruthenium center coordinated by iminodiacetic acid (IDA) ligands. Iminodiacetic acid (C₄H₇NO₄) is a chelating agent containing one nitrogen atom and two carboxylic acid groups, providing multiple coordination sites for metal ions . The structural formula of iminodiacetic acid is HOOCCH₂NHCH₂COOH, with a molecular weight of 133.10 . This ligand can coordinate to ruthenium through both the nitrogen atom and the oxygen atoms from the carboxyl groups, forming stable complexes.
Physical and Chemical Properties
Ruthenium complexes with iminodiacetic acid display distinctive physicochemical properties that make them suitable for various applications. These complexes often exhibit:
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Redox activity due to the ruthenium center, which can exist in multiple oxidation states
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Water solubility, particularly for the sodium salt derivatives
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Stability under physiological conditions
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Distinctive spectroscopic properties, typically with absorption bands in the UV-visible region
Similar to other ruthenium coordination complexes like Ru360, Ru-Idaa compounds may demonstrate unique interactions with biological systems. Ru360, for example, is a specific inhibitor of the mitochondrial calcium uptake system and has been shown to protect against reperfusion injury in rat hearts . The coordination environment created by iminodiacetic acid around the ruthenium center likely influences the reactivity and selectivity of these complexes in biological settings.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of ruthenium-iminodiacetic acid complexes typically involves the reaction between ruthenium salts and iminodiacetic acid under controlled conditions. Drawing from similar ruthenium complex syntheses, these preparations likely require:
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A ruthenium source (commonly RuCl₃)
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Purified iminodiacetic acid
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Controlled pH and temperature conditions
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Appropriate solvent systems, typically aqueous or mixed aqueous-organic
The synthesis may follow similar procedures to those used for preparing other ruthenium coordination complexes, such as Ru360, which has a μ-oxo bridge between two ruthenium atoms surrounded by amine groups .
Purification and Characterization
After synthesis, purification of Ru-Idaa complexes typically involves:
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Recrystallization techniques
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Column chromatography
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Spectroscopic analysis to confirm purity
Characterization methods commonly employed include UV-visible spectroscopy, infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and X-ray crystallography to determine the exact coordination geometry around the ruthenium center.
Biological Applications and Activities
Mitochondrial Targeting Properties
The potential biological activities of Ru-Idaa complexes can be inferred by examining related ruthenium complexes. For instance, Ru360 specifically inhibits the mitochondrial calcium uptake system by interacting with the mitochondrial calcium uniporter (mCaU) . This activity has shown protective effects against ischemia-reperfusion injury in rat hearts.
In a study by García-Rivas et al., Ru360 administration (15-50 nmol kg⁻¹) significantly reduced the incidence of ventricular fibrillation during reperfusion, with complete elimination of ventricular fibrillation at doses between 25 and 50 nmol kg⁻¹ . This protective effect was mediated through inhibition of calcium overload and prevention of mitochondrial permeability transition pore opening.
Comparative Efficacy
When compared to other calcium uptake inhibitors like ruthenium red (RR), Ru360 demonstrated higher potency and specificity. While RR required higher doses (5 μmol kg⁻¹) to achieve cardioprotective effects, Ru360 was effective at much lower concentrations (15-50 nmol kg⁻¹) . This suggests that structural modifications to ruthenium complexes can significantly enhance their biological specificity and potency.
Given these precedents, Ru-Idaa complexes may exhibit similar biological activities, potentially with unique advantages due to the different coordination environment provided by iminodiacetic acid ligands.
Structure-Activity Relationships
Impact of Ligand Properties
The properties of iminodiacetic acid significantly influence the behavior of metal complexes. IDA has two distinct pKa values (pKa₁ 2.98 and pKa₂ 9.89), indicating the sequential deprotonation of its carboxylic acid groups . This acid-base behavior affects the coordination chemistry of Ru-Idaa complexes and their interactions with biological targets.
Iminodiacetic acid readily forms complexes with various metals, including magnesium, calcium, and barium . When coordinated to ruthenium, the resulting complexes may exhibit modified properties compared to other ruthenium complexes with different ligands.
Role of Ruthenium Oxidation State
The oxidation state of ruthenium in these complexes plays a crucial role in determining their reactivity and biological activity. Ruthenium can exist in multiple oxidation states (commonly II, III, and IV), each conferring different properties to the complex. For example, Ru360 contains ruthenium in a specific oxidation state that enables its selective interaction with the mitochondrial calcium uniporter .
Analytical Methods and Characterization
Spectroscopic Analysis
Ruthenium complexes typically exhibit characteristic spectroscopic properties that aid in their identification and characterization. For instance, Ru360 shows a distinctive absorption maximum at 360 nm with a molar extinction coefficient of 2.6 × 10⁴ M⁻¹ cm⁻¹ . Similar spectroscopic fingerprints likely exist for Ru-Idaa complexes, facilitating their analysis and quality control.
Structural Determination
Modern analytical techniques such as X-ray crystallography and advanced spectroscopic methods provide detailed information about the three-dimensional structure of these complexes. Understanding the exact coordination geometry is essential for establishing structure-activity relationships and predicting biological interactions.
Comparison with Other Ruthenium Complexes
Ru360 vs. Ru-Idaa
Property | Ru360 | Potential Ru-Idaa Characteristics |
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Structure | μ-oxo bridge with two Ru atoms | Likely mononuclear Ru complex with IDA ligands |
Target | Mitochondrial calcium uniporter | May target similar or different biological systems |
Effective Dose | 15-50 nmol kg⁻¹ (in rat models) | To be determined |
Absorption Maximum | 360 nm | Likely in UV-visible range |
Mechanism | Inhibits mitochondrial Ca²⁺ uptake | May involve related mechanisms |
Advantages Over Traditional Compounds
Ru360 has demonstrated advantages over traditional compounds like ruthenium red, showing higher specificity and potency for inhibiting mitochondrial calcium uptake . Similarly, Ru-Idaa complexes may offer improved properties compared to existing compounds, including:
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Enhanced selectivity for specific biological targets
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Lower effective doses, reducing potential for side effects
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Modified pharmacokinetic properties due to the unique ligand environment
Future Research Directions
Methodological Advances
Advances in synthetic methodologies, analytical techniques, and biological assays will facilitate more detailed investigations of Ru-Idaa complexes. The development of new approaches for studying the interactions of these compounds with biological systems will be crucial for understanding their mechanisms of action and optimizing their properties for specific applications.
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